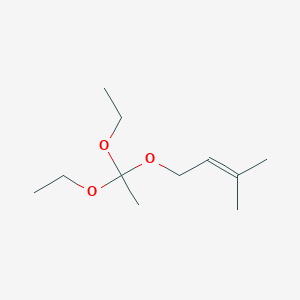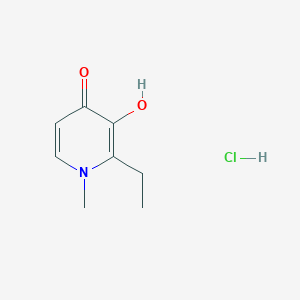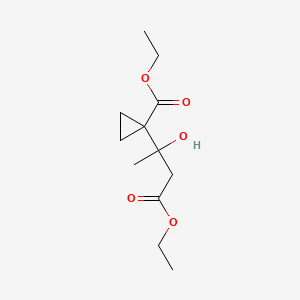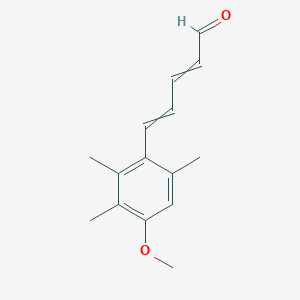
methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate is a heterocyclic organic compound with a pyrazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-6-phenylpyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with phenyl groups under controlled conditions. One common method includes the use of methylation and hydroxylation reactions to introduce the desired functional groups onto the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Pyrazine derivatives: A broader class of compounds with diverse pharmacological activities, including antidiabetic, anticancer, and antiviral properties.
Uniqueness: methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)10-11(15)13-7-9(14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15) |
Clave InChI |
MWVRQKYVEDJGCQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CNC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate](/img/structure/B8568794.png)


![1H-Indole-1-acetic acid, 7-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8568816.png)







![[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid anthracen-9-ylmethyl ester](/img/structure/B8568876.png)
